molecular formula C7H7ClO4 B589129 2-Chloro-4-hydroxybenzoic acid hydrate CAS No. 440123-65-9

2-Chloro-4-hydroxybenzoic acid hydrate

Cat. No.: B589129
CAS No.: 440123-65-9
M. Wt: 190.579
InChI Key: LVNLXWMDILTYQC-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzoic acid hydrate is a chemical compound with the molecular formula C7H7ClO4. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fourth position is replaced by a hydroxyl group. This compound is often used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-hydroxybenzoic acid hydrate can be synthesized through several methods. One common synthetic route involves the chlorination of 4-hydroxybenzoic acid. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxybenzoic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for substitution reactions and alcohols or phenols for esterification and etherification. The reactions typically occur under basic or acidic conditions, depending on the desired product .

Major Products

The major products formed from these reactions include substituted benzoic acids, esters, and ethers. These products have various applications in chemical synthesis and industrial processes .

Mechanism of Action

The mechanism of action of 2-chloro-4-hydroxybenzoic acid hydrate involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, further affecting the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-hydroxybenzoic acid hydrate is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-chloro-4-hydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3.H2O/c8-6-3-4(9)1-2-5(6)7(10)11;/h1-3,9H,(H,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNLXWMDILTYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694148
Record name 2-Chloro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440123-65-9
Record name 2-Chloro-4-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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